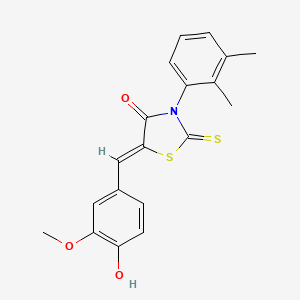

![molecular formula C13H18N2O3S B4616661 N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)

N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide involves several steps, including the condensation of appropriate sulfonamide groups with other chemical entities. A notable example includes the synthesis of related 4-[(methylsulfonyl)amino]benzamides, which exhibit potent Class III antiarrhythmic activity. These compounds are synthesized through reactions that often involve the coupling of sulfonamide groups with benzamide structures, demonstrating the versatility and importance of these functional groups in medicinal chemistry (Ellingboe et al., 1992).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed using various spectroscopic and computational methods. For example, the crystal structure of related benzamide derivatives has been determined, revealing insights into their conformation and how it may influence biological activity. These structural analyses are crucial for understanding the interaction of such compounds with biological targets (Luo & Huang, 2004).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, demonstrating a range of reactivities important for synthetic chemistry. For instance, the synthesis and reactions of benzamide derivatives with sulfonamide groups highlight the chemical versatility of these compounds. Such reactions are foundational for developing new pharmaceuticals and exploring new chemical spaces (Dunn et al., 2004).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiarrhythmic Activity

Compounds structurally related to N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide have been explored for their potential as Class III antiarrhythmic agents. Specifically, substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have shown potent Class III antiarrhythmic activity without affecting conduction, indicating their potential for treating cardiac arrhythmias (Ellingboe et al., 1992).

Anticoagulant Efficiency

Certain benzamidine derivatives, which share a structural motif with N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide, have been identified as potent inhibitors of bovine factor Xa and thrombin, highlighting their relevance in developing new anticoagulants (Stürzebecher et al., 1989).

Antimicrobial Agents

Heterocyclic compounds incorporating a sulfamoyl moiety, akin to the structure of N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide, have been synthesized for potential use as antimicrobial agents, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Material Science Applications

- Water Purification Membranes: The synthesis and characterization of novel polymers, such as poly sulphonyl amino benzamide (PSAB) and its derivatives, have been reported for applications in water purification, especially focusing on sea water desalination. These findings underline the potential of related compounds in improving membrane-based desalination technologies (Padaki et al., 2012).

Biochemistry Applications

- Electrophysiological Studies: Research on compounds similar to N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide has contributed to understanding the electrophysiological effects of Class III antiarrhythmic agents, providing insights into the molecular mechanisms of action and potential therapeutic applications in cardiac arrhythmias (Argentieri et al., 1991).

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)15-12-8-4-5-10(9-12)13(16)14-11-6-2-3-7-11/h4-5,8-9,11,15H,2-3,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGLGLHFBGCDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)

![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)

![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)